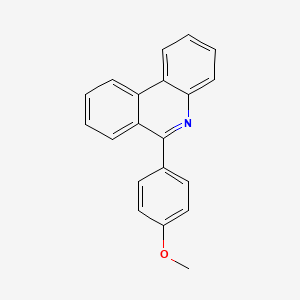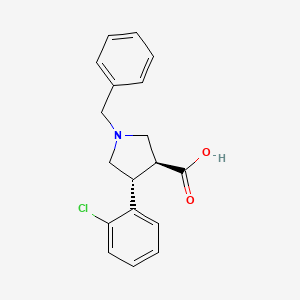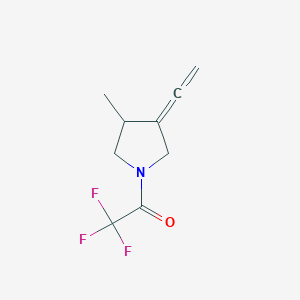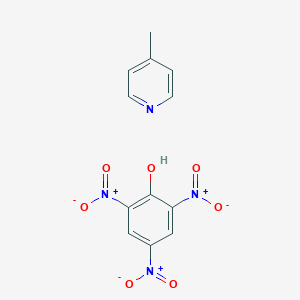
6-(4-Methoxyphenyl)phenanthridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Methoxyphenyl)phenanthridine is a heterocyclic aromatic compound that belongs to the phenanthridine family. This compound is characterized by the presence of a methoxy group attached to the phenyl ring at the 6th position of the phenanthridine structure. Phenanthridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)phenanthridine can be achieved through various methods. One common approach involves the cyclization of 2-isocyanobiphenyls with hydrazines under visible light-induced aerobic oxidative conditions. This method is metal-free and utilizes eosin B as a photocatalyst . Another method involves the use of iodine-mediated intramolecular sp3 C-H amination of aniline precursors .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
6-(4-Methoxyphenyl)phenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenanthridine core.
Substitution: The methoxy group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenanthridinone derivatives, while substitution reactions can yield a variety of substituted phenanthridines with different functional groups.
科学的研究の応用
作用機序
The mechanism of action of 6-(4-Methoxyphenyl)phenanthridine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of DNA topoisomerase I/II, leading to cell cycle arrest and apoptosis in cancer cells . The compound can also interact with mitochondrial membranes, inducing apoptosis through the activation of caspases and the regulation of pro-apoptotic and anti-apoptotic proteins .
類似化合物との比較
6-(4-Methoxyphenyl)phenanthridine can be compared with other phenanthridine derivatives and benzo[c]phenanthridine alkaloids. Similar compounds include:
Sanguinarine: A benzo[c]phenanthridine alkaloid with significant anticancer and antimicrobial activities.
Chelerythrine: Another benzo[c]phenanthridine alkaloid known for its potent biological activities.
Phenanthridinone: A phenanthridine derivative with various pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C20H15NO |
|---|---|
分子量 |
285.3 g/mol |
IUPAC名 |
6-(4-methoxyphenyl)phenanthridine |
InChI |
InChI=1S/C20H15NO/c1-22-15-12-10-14(11-13-15)20-18-8-3-2-6-16(18)17-7-4-5-9-19(17)21-20/h2-13H,1H3 |
InChIキー |
QQXKKZYHUQPJGQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,9'-Diphenyl-9H,9'H-[3,3'-bicarbazole]-6-carbonitrile](/img/structure/B14115860.png)
![(3S,3'S)-4,4'-(2-chloropyrido[2,3-d]pyrimidine-4,7-diyl)bis(3-methylmorpholine)](/img/structure/B14115863.png)

![4-[4-(4-chlorophenoxy)anilino]-1H-quinazoline-2-thione](/img/structure/B14115881.png)




![3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115918.png)




![1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14115947.png)
